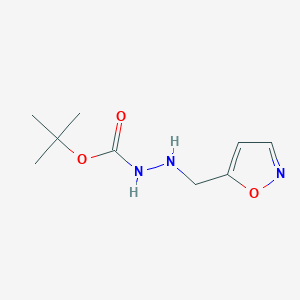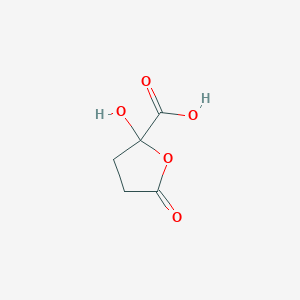
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a furan ring, a hydroxyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions . This method is advantageous as it does not require a base and can achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of metal oxide-supported catalysts, such as magnesium oxide-supported ruthenium, is common due to their efficiency and reusability . These processes are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include metal oxide-supported catalysts and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-furandicarboxylic acid, a valuable monomer for polymer synthesis .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of bioplastics and other sustainable materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit cell survival pathways, modulate gene expression, and induce oxidative stress and DNA damage . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone: Shares a similar furan ring structure but lacks the hydroxyl and carboxylic acid groups.
5-Hydroxy-2(5H)-furanone: Similar structure with a hydroxyl group but different functional properties.
2,5-Furandicarboxylic Acid: A related compound used as a monomer for polymer synthesis.
Uniqueness
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form valuable products makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H6O5 |
|---|---|
Molekulargewicht |
146.10 g/mol |
IUPAC-Name |
2-hydroxy-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-2-5(9,10-3)4(7)8/h9H,1-2H2,(H,7,8) |
InChI-Schlüssel |
ARXXJCBVJBXLCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
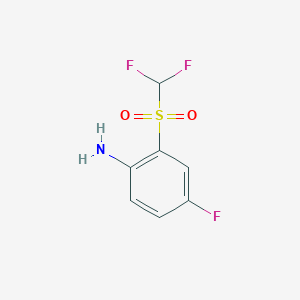
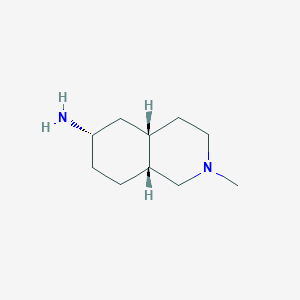
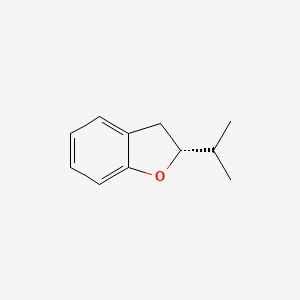
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
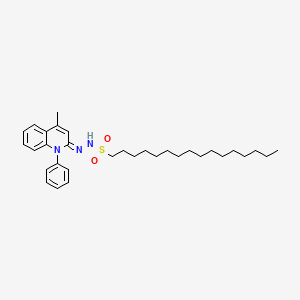
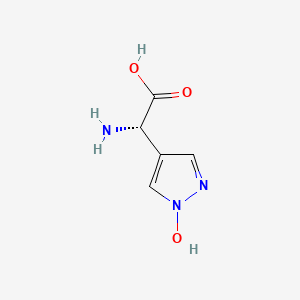
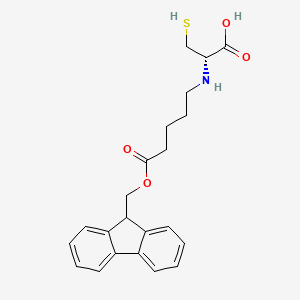
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
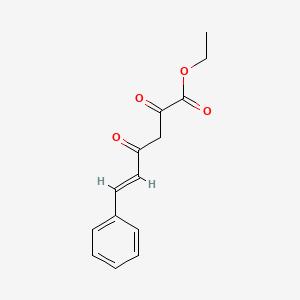
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
